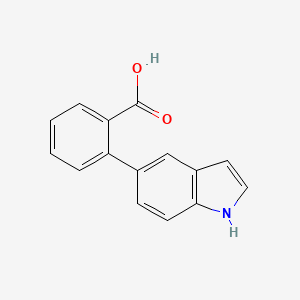

2-(1H-indol-5-yl)benzoic Acid

CAS No.: 886363-17-3

Cat. No.: VC3727535

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886363-17-3 |

|---|---|

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 2-(1H-indol-5-yl)benzoic acid |

| Standard InChI | InChI=1S/C15H11NO2/c17-15(18)13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H,(H,17,18) |

| Standard InChI Key | PKGXRKSYWVXMKT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)C(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(1H-indol-5-yl)benzoic acid (CAS: 886363-17-3) consists of an indole scaffold with a benzoic acid group attached at the 5-position of the indole ring. The molecular formula is C₁₅H₁₁NO₂, which is identical to its positional isomer 4-(1H-indol-5-yl)benzoic acid . The structure features:

-

A 1H-indole core structure

-

A benzoic acid moiety at the 5-position of indole

-

A free carboxylic acid group on the phenyl ring

-

A free NH group in the indole ring

Spectroscopic Characteristics

-

Characteristic IR absorptions for:

-

N-H stretch of indole (typically 3400-3500 cm⁻¹)

-

C=O stretch of the carboxylic acid (typically 1680-1720 cm⁻¹)

-

C=C stretching of aromatic rings (1400-1600 cm⁻¹)

-

O-H stretching of carboxylic acid (broad band around 2500-3300 cm⁻¹)

-

-

In ¹H NMR, characteristic signals would include:

-

The indole N-H proton (typically appearing at δ 10-12 ppm)

-

Aromatic protons from both the indole and benzoic acid moieties (δ 7-8 ppm)

-

The carboxylic acid proton (typically at δ 12-13 ppm)

-

Related Indole-Benzoic Acid Compounds

Structural Analogs

Several structural analogs of 2-(1H-indol-5-yl)benzoic acid have been reported in the literature:

-

4-(1H-Indol-5-yl)benzoic acid (CAS: 886363-18-4) - A positional isomer where the benzoic acid group is at the 4-position instead of the 2-position .

-

3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid - A more functionalized analog with additional dioxo groups at the 2 and 3 positions of the indole moiety.

-

2-amino-5-(2,3-dihydro-1h-indol-1-yl)benzoic acid (CID 54887669) - A related compound with an amino group on the benzoic acid moiety and a dihydroindole instead of indole .

Comparative Analysis of Properties

The table below provides a comparative analysis of 2-(1H-indol-5-yl)benzoic acid with its structural analogs:

These structural differences, though subtle in some cases, can lead to significant variations in the compounds' biological activities, making each valuable for specific pharmaceutical applications.

Synthesis Methodologies

Optimal Synthesis Conditions

Based on general synthetic procedures for indole derivatives mentioned in the search results, optimal conditions for the synthesis of indole-benzoic acid compounds typically include:

-

Reaction temperature at or slightly above room temperature (20-30°C)

-

Reaction duration of approximately 16 hours

-

Purification through extraction with ethyl acetate and water

-

Washing with water to remove water-soluble impurities

-

Drying with anhydrous Na₂SO₄

-

Further purification through crystallization or column chromatography

The exact conditions for synthesizing 2-(1H-indol-5-yl)benzoic acid specifically would need to be optimized based on the starting materials and reaction pathway chosen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume